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Compound of Interest

Compound Name: endo-BCN-PEG3-acid

Cat. No.: B607316

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of
endo-BCN-PEG3-acid, a bifunctional linker critical in the field of bioconjugation and drug
development.

Core Structure and Properties

Endo-BCN-PEG3-acid is a versatile molecule featuring three key components: an endo-
Bicyclo[6.1.0]nonyne (BCN) moiety, a triethylene glycol (PEG3) spacer, and a terminal
carboxylic acid. This strategic design allows for a dual-reaction functionality, making it an
invaluable tool for conjugating diverse molecular entities.

The strained alkyne of the endo-BCN group enables highly efficient and specific copper-free
click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-
containing molecules. The terminal carboxylic acid can be activated to form a stable amide
bond with primary amine groups present on biomolecules such as proteins, peptides, or small
molecule ligands.[1][2] The hydrophilic PEG3 spacer enhances the aqueous solubility of the
linker and the resulting conjugate, mitigating potential aggregation and steric hindrance.[1][2]

Chemical Structure

Molecular Formula: C20H31NO7[3]

SMILES: 0=C(0)CCOCCOCCOCCNC(=0)OC[C@H]1[C@H]2C#CCCC[C@@]12[H]
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Physicochemical Properties

A summary of the key quantitative data for endo-BCN-PEG3-acid is presented in the table
below for easy reference and comparison.

Property Value

Molecular Weight 397.47 g/mol

CAS Number 1807501-82-1

Purity Typically >95%

Solubility Soluble in Water, DMSO, DCM, and DMF

N Store at -20°C, protected from light and
Storage Conditions ]
moisture

Mechanism of Action and Signaling Pathways

The primary utility of endo-BCN-PEG3-acid lies in its ability to covalently link two different
molecules through two distinct and orthogonal chemical reactions. This is particularly relevant
in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates
(ADCs) and Proteolysis Targeting Chimeras (PROTACS).

A common workflow involves a two-step conjugation process. First, the carboxylic acid of
endo-BCN-PEG3-acid is activated and reacted with a primary amine on a target molecule. In
the second step, the BCN moiety is reacted with an azide-functionalized molecule via SPAAC.
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Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
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Bifunctional conjugation workflow using endo-BCN-PEG3-acid.
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Experimental Protocols

Detailed methodologies for the two key reactions involving endo-BCN-PEG3-acid are provided
below. These protocols serve as a starting point and may require optimization based on the
specific molecules being conjugated.

Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of endo-BCN-PEG3-acid to a protein containing
accessible primary amine residues (e.qg., lysine).

Materials:

e endo-BCN-PEG3-acid

o Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS)

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

 Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:

o Preparation of Reagents:

o Prepare a 10 mg/mL stock solution of the protein in the reaction buffer.

[¢]

Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.

[e]

Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.

o

Prepare a 10 mM stock solution of endo-BCN-PEG3-acid in anhydrous DMF or DMSO.
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o Activation of Carboxylic Acid:

o In a microcentrifuge tube, combine EDC and NHS with the endo-BCN-PEG3-acid
solution. A typical molar ratio is 1.2:1.2:1 (EDC:NHS:acid).

o Incubate the activation mixture at room temperature for 15-30 minutes.
o Conjugation Reaction:

o Add the activated endo-BCN-PEG3-acid mixture to the protein solution. A 10-20 fold
molar excess of the linker to the protein is a common starting point.

o The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture
should ideally be kept below 10% (v/v) to maintain protein stability.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching:

o Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to
consume any unreacted activated linker.

o Incubate for 30 minutes at room temperature.
 Purification:

o Remove the excess, unreacted linker and byproducts by size-exclusion chromatography
or dialysis against a suitable buffer.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of the BCN-functionalized protein from the previous step with
an azide-containing small molecule.

Materials:

o BCN-functionalized protein

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b607316?utm_src=pdf-body
https://www.benchchem.com/product/b607316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Azide-containing molecule of interest
o Reaction buffer (e.g., PBS, pH 7.4)
 Purification system

Procedure:

» Preparation of Reagents:

o Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) to create a
stock solution (e.g., 10 mM).

e SPAAC Reaction:

o Add the azide-containing molecule to the solution of the BCN-functionalized protein. A 2-5
fold molar excess of the azide molecule over the protein is recommended as a starting
point.

o Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The
reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if the
azide-molecule imparts a significant mass or charge change.

e Purification:

o Purify the final conjugate using an appropriate method (e.g., size-exclusion
chromatography, dialysis) to remove any unreacted azide-containing molecule.

Logical Relationships in Experimental Design

The successful application of endo-BCN-PEG3-acid relies on a logical workflow that considers
the properties of the molecules being conjugated and the desired outcome.
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Decision-making workflow for bioconjugation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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